molecular formula C6H3ClF3NO B1646330 6-Chloro-4-(trifluoromethyl)pyridin-2-ol CAS No. 1196153-11-3

6-Chloro-4-(trifluoromethyl)pyridin-2-ol

Cat. No.: B1646330
CAS No.: 1196153-11-3
M. Wt: 197.54 g/mol
InChI Key: JZOPIRBGKBVIEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-4-(trifluoromethyl)pyridin-2-ol (CAS 1196153-11-3) is a halogenated pyridine derivative with the molecular formula C₆H₃ClF₃NO and a molecular weight of 197.54 g/mol. Its structure features a chlorine atom at the 6-position and a trifluoromethyl (-CF₃) group at the 4-position of the pyridine ring, with a hydroxyl (-OH) substituent at the 2-position. This compound is often utilized as an intermediate in pharmaceutical and agrochemical synthesis due to the electron-withdrawing effects of the -CF₃ group, which enhance metabolic stability and binding affinity in target molecules .

Preparation Methods

Retrosynthetic Analysis of 6-Chloro-4-(trifluoromethyl)pyridin-2-ol

The trifluoromethyl group at position 4 and the hydroxyl group at position 2 suggest that the pyridine ring could be constructed through cyclization reactions, with subsequent functionalization to introduce the chlorine atom at position 6. Two primary approaches emerge:

  • Route A : Late-stage chlorination of a preformed 4-(trifluoromethyl)pyridin-2-ol intermediate.
  • Route B : Direct assembly of the pyridine ring using building blocks containing pre-installed chlorine and trifluoromethyl groups.

The electronic effects of the trifluoromethyl group (strong electron-withdrawing, meta-directing) complicate electrophilic substitution reactions, necessitating the use of directed ortho-metalation (DoM) or nucleophilic aromatic substitution (SNAr) strategies for introducing substituents.

Cyclization-Based Synthetic Strategies

Kröhnke Pyridine Synthesis Adaptations

The Kröhnke method, which involves the reaction of α,β-unsaturated ketones with ammonium acetate, has been employed in the synthesis of 2-hydroxy-4-(trifluoromethyl)pyridine derivatives. A patent by CN116425671A (2023) demonstrates this approach:

  • Formation of α,β-unsaturated trifluoromethyl ketone : Vinyl n-butyl ether reacts with trifluoroacetic anhydride to yield 4-butoxy-1,1,1-trifluoro-3-en-2-one.
  • Cyclization with trimethyl phosphonoacetate : Under basic conditions, the ketone undergoes Horner–Wadsworth–Emmons reaction followed by cyclization to form dihydropyridine intermediates.
  • Aromatization : Treatment with ammonium acetate generates 2-hydroxy-4-(trifluoromethyl)pyridine.

Key Data :

Step Reagents/Conditions Intermediate Yield
1 TFA anhydride, -10°C → 25°C 4-butoxy-1,1,1-trifluoro-3-en-2-one 74%
2 Trimethyl phosphonoacetate, K2CO3, DMF Dihydropyridine 68%
3 NH4OAc, 100°C 2-hydroxy-4-(trifluoromethyl)pyridine 82%

To adapt this method for this compound, chlorination at position 6 would require regioselective functionalization. However, the patent’s final step uses thionyl chloride to convert the 2-hydroxyl group to chlorine, producing 2-chloro-4-(trifluoromethyl)pyridine rather than the target compound.

Functionalization of Preformed Pyridine Cores

Chlorination of 4-(Trifluoromethyl)pyridin-2-ol

The hydroxyl group at position 2 activates the ring toward electrophilic substitution at positions 3 and 5 (ortho/para to OH), while the trifluoromethyl group directs electrophiles to positions 2 and 4 (meta to CF3). This conflicting directing behavior complicates regioselective chlorination at position 6. Potential solutions include:

  • Protection/deprotection strategies : Temporarily protecting the 2-hydroxyl group as a methyl ether (e.g., using MeI/K2CO3) to alter directing effects.
  • Radical chlorination : Employing Cl2 under UV light to bypass electronic directing effects, though this risks polychlorination.

Nucleophilic Aromatic Substitution

If a leaving group (e.g., nitro, sulfonic acid) is present at position 6, SNAr with chloride ions could introduce the chlorine atom. For example:

  • Nitration of 4-(trifluoromethyl)pyridin-2-ol at position 6.
  • Reduction of the nitro group to amine.
  • Diazotization followed by Sandmeyer reaction to replace the amine with chlorine.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(trifluoromethyl)pyridin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases.

Major Products

The major products formed from these reactions include various substituted pyridines, oxidized derivatives, and coupled products with extended aromatic systems .

Scientific Research Applications

6-Chloro-4-(trifluoromethyl)pyridin-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-4-(trifluoromethyl)pyridin-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity. The chlorine atom may participate in halogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Comparison with Structural Isomers

3-Chloro-5-(trifluoromethyl)pyridin-2-ol

This isomer differs in the placement of substituents: chlorine at the 3-position and -CF₃ at the 5-position. It serves as a key intermediate in synthesizing 1,3,4-oxadiazole derivatives with reported antibacterial activity . The synthesis involves refluxing with acetonitrile and potassium carbonate, similar to methods for the target compound .

Comparison with Halogen-Substituted Analogs

3-Nitro-5-(trifluoromethyl)pyridin-2-ol (CAS 33252-64-1)

Replacing chlorine with a nitro (-NO₂) group increases molecular weight to 208.09 g/mol and introduces strong electron-withdrawing effects, which could lower pKa and enhance acidity compared to the chloro analog. The nitro group may also improve interactions in catalytic systems but reduce stability under reducing conditions .

3-Iodo-5-(trifluoromethyl)pyridin-2-ol (CAS 300851-88-1)

However, the larger atomic radius of iodine might reduce solubility compared to the chloro derivative .

Comparison with Pyridin-2(1H)-one Derivatives

6-Phenyl-4-(trifluoromethyl)pyridin-2(1H)-one (Compound 4f)

This derivative replaces the hydroxyl group with a ketone and introduces a phenyl ring at the 6-position. The ketone moiety reduces hydrogen-bonding capacity (XLogP3 likely >2), increasing lipophilicity. X-ray diffraction confirms planar geometry, which may enhance π-π stacking in crystal lattices .

4-Trifluoromethyl[2,4'-bipyridin]-6-ol (Compound 4l)

The additional pyridine ring could facilitate metal coordination, making it useful in catalysis or materials science .

Data Tables

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Key Substituents Synthesis Route Applications
6-Chloro-4-(trifluoromethyl)pyridin-2-ol C₆H₃ClF₃NO 197.54 1.5 6-Cl, 4-CF₃, 2-OH Substitution reactions Pharmaceutical intermediate
3-Chloro-5-(trifluoromethyl)pyridin-2-ol C₆H₃ClF₃NO 197.54 N/A 3-Cl, 5-CF₃, 2-OH Reflux with K₂CO₃ in acetonitrile Antibacterial agents
3-Nitro-5-(trifluoromethyl)pyridin-2-ol C₆H₃F₃N₂O₃ 208.09 N/A 3-NO₂, 5-CF₃, 2-OH Nitration of parent compound Catalysis, explosives
3-Iodo-5-(trifluoromethyl)pyridin-2-ol C₆H₃F₃INO 288.99 N/A 3-I, 5-CF₃, 2-OH Halogen exchange reactions Drug design
6-Phenyl-4-(trifluoromethyl)pyridin-2(1H)-one C₁₂H₈F₃NO 247.20 N/A 6-Ph, 4-CF₃, 2-ketone Cyclization reactions Materials science

Biological Activity

6-Chloro-4-(trifluoromethyl)pyridin-2-ol is a compound of increasing interest in pharmaceutical and biochemical research due to its notable biological activities, particularly its antimicrobial properties. This article explores its biological activity, structure, and potential applications based on diverse sources of research.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₃ClF₃NO, with a molecular weight of approximately 197.54 g/mol. The compound appears as a beige solid at room temperature, with a melting point ranging from 101 to 103 degrees Celsius. Its structure features a pyridine ring substituted with a hydroxy group at position 2, a trifluoromethyl group at position 4, and a chlorine atom at position 6. The unique arrangement of these functional groups contributes to its distinctive reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its interaction with DNA, affecting plasmid DNA stability during agarose gel electrophoresis experiments. This suggests that the compound may target specific enzymes involved in microbial metabolism, enhancing drug potency through mechanisms such as halogen bonding and hydrogen interactions.

Comparative Antimicrobial Efficacy

The following table summarizes the antimicrobial efficacy of this compound compared to other compounds:

Compound NameMIC (μg/mL)Target Pathogen
This compound 12.5Staphylococcus aureus
Isoniazid 0.25Mycobacterium tuberculosis
Ciprofloxacin 2Escherichia coli

The minimum inhibitory concentration (MIC) values indicate that while this compound is less potent than isoniazid against Mycobacterium tuberculosis, it shows comparable activity against Staphylococcus aureus when compared to ciprofloxacin .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : The compound's ability to stabilize or destabilize DNA structures may interfere with bacterial replication.
  • Enzyme Inhibition : It is believed to inhibit specific enzymes critical for bacterial cell viability, potentially affecting metabolic pathways essential for growth .
  • Electrophilicity : The trifluoromethyl group enhances electrophilicity, facilitating various substitution reactions that can lead to the formation of more active derivatives.

Case Studies

A notable case study involved the synthesis and evaluation of derivatives based on the core structure of this compound. Variants were tested for their antibacterial activity using high-throughput screening methods against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that modifications to the hydroxy and trifluoromethyl groups significantly influenced antibacterial potency and selectivity .

Potential Applications

Given its biological activity, this compound holds promise for various applications:

  • Pharmaceutical Development : As an antimicrobial agent in drug formulations targeting specific bacterial infections.
  • Material Science : Its unique chemical properties may be leveraged in developing new functional materials.

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 6-Chloro-4-(trifluoromethyl)pyridin-2-ol, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves halogenation and trifluoromethylation of pyridine derivatives. For example, chlorination of 4-(trifluoromethyl)pyridin-2-ol using reagents like phosphorus oxychloride (POCl₃) under reflux conditions (80–100°C) yields the target compound. Optimization includes controlling stoichiometry (e.g., 1.2 equivalents of POCl₃) and reaction time (6–8 hours) to minimize side products like over-chlorinated species .
  • Purification : Recrystallization from ethanol/water mixtures (3:1 v/v) or column chromatography (silica gel, hexane/ethyl acetate 4:1) improves purity (>95%). Monitor via HPLC (C18 column, acetonitrile/water 70:30) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

  • Techniques :

  • NMR : ¹H NMR (DMSO-d₆) shows a singlet for the hydroxyl proton (δ 10.2–10.8 ppm) and distinct splitting patterns for pyridine protons (e.g., doublet for H-5 at δ 8.1 ppm, J = 5.6 Hz). ¹⁹F NMR confirms the trifluoromethyl group (δ -62 to -64 ppm) .
  • X-ray crystallography : Use SHELX software for refinement. Key metrics include R-factor (<0.05) and bond angle deviations (<2°) to validate the hydroxyl and chloro substituent positions .

Q. What are the key stability considerations for handling and storing this compound?

  • Storage : Store under inert gas (argon) at –20°C in amber vials to prevent hydrolysis of the chloro group or oxidation of the hydroxyl moiety. Stability studies (TGA/DSC) indicate decomposition onset at 180°C .
  • Handling : Use anhydrous solvents (e.g., THF, DMF) for reactions to avoid unwanted hydrolysis. Monitor moisture content via Karl Fischer titration (<50 ppm) .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for derivatization studies?

  • Strategies :

  • Electrophilic substitution : Nitration (HNO₃/H₂SO₄, 0°C) favors the 5-position due to electron-withdrawing effects of Cl and CF₃. Yields reach ~70% with regioselectivity >90% .
  • Cross-coupling : Suzuki-Miyaura reactions (Pd(PPh₃)₄, K₂CO₃, 80°C) at the 6-chloro position require ligand screening (e.g., XPhos) to suppress homocoupling. Substrate scope includes aryl/heteroaryl boronic acids .

Q. What computational methods are effective in predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Approach :

  • *DFT calculations (B3LYP/6-31G)**: Calculate Fukui indices to identify electrophilic centers. The 2-hydroxyl group (f⁻ = 0.12) and 6-chloro position (f⁻ = 0.31) show highest susceptibility .
  • MD simulations : Simulate solvation effects (e.g., in DMSO) to predict activation barriers for SNAr reactions. Correlate with experimental kinetics (Arrhenius plots, Eₐ ≈ 45 kJ/mol) .

Q. How should contradictory spectral data (e.g., conflicting NOESY correlations) be resolved during structural elucidation?

  • Resolution workflow :

Variable-temperature NMR : Assess dynamic effects (e.g., tautomerism) by acquiring spectra at 25°C and 60°C.

Isotopic labeling : Synthesize deuterated analogs (e.g., ²H at OH) to clarify exchangeable proton assignments.

Complementary techniques : Use high-resolution mass spectrometry (HRMS, <2 ppm error) and IR (O-H stretch at 3200–3400 cm⁻¹) to cross-validate functional groups .

Properties

IUPAC Name

6-chloro-4-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3NO/c7-4-1-3(6(8,9)10)2-5(12)11-4/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZOPIRBGKBVIEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(NC1=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20607398
Record name 6-Chloro-4-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20607398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196153-11-3
Record name 6-Chloro-4-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20607398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-Chloro-4-(trifluoromethyl)pyridin-2-ol
6-Chloro-4-(trifluoromethyl)pyridin-2-ol
6-Chloro-4-(trifluoromethyl)pyridin-2-ol
6-Chloro-4-(trifluoromethyl)pyridin-2-ol
6-Chloro-4-(trifluoromethyl)pyridin-2-ol
6-Chloro-4-(trifluoromethyl)pyridin-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.